molecular formula C16H25ClN6O4 B14414375 7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 87080-29-3

7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14414375
CAS No.: 87080-29-3
M. Wt: 400.9 g/mol
InChI Key: DWUPHFGYLVVKED-UHFFFAOYSA-N
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Description

“7-(3-Chloro-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-Chloro-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, chlorination, and piperazine ring formation.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl and hydroxypropyl groups.

    Reduction: Reduction reactions could target the chlorinated propyl group.

    Substitution: Nucleophilic substitution reactions are likely, especially involving the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could result in various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are known for their roles in cellular processes. This compound could be studied for its potential effects on cellular metabolism and signaling pathways.

Medicine

In medicine, purine derivatives have been explored for their therapeutic potential. This compound might be investigated for its potential as an antiviral, anticancer, or anti-inflammatory agent.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “7-(3-Chloro-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

What sets “7-(3-Chloro-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

87080-29-3

Molecular Formula

C16H25ClN6O4

Molecular Weight

400.9 g/mol

IUPAC Name

7-(3-chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H25ClN6O4/c1-19-13-12(14(26)20(2)16(19)27)23(10-11(25)9-17)15(18-13)22-5-3-21(4-6-22)7-8-24/h11,24-25H,3-10H2,1-2H3

InChI Key

DWUPHFGYLVVKED-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CC(CCl)O

Origin of Product

United States

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